Synthesis of (S)-4-(2-(5-chloro-2-fluorophenyl)-5-ethylpyridin-4-ylamino)-N-(2-hydroxy propyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
US10030004, Compound 11a: is a synthetic compound known for its potential therapeutic applications, particularly in cancer research. It is a putative agonist of the photoreceptor-specific nuclear receptor (PNR), although its cytotoxic effects have been shown to be independent of PNR expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Compound 11a involves the reaction of (S)-4-(2-(5-chloro-2-fluorophenyl)-5-ethylpyridin-4-ylamino)-N-(2-hydroxy propyl)nicotinamide . The specific reaction conditions and steps are detailed in various chemical databases and publications .
Industrial Production Methods: While specific industrial production methods for Compound 11a are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Compound 11a undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: Compound 11a is used in various chemical research applications, including the study of its interactions with different chemical reagents and its potential as a synthetic intermediate .
Biology: In biological research, Compound 11a has been studied for its cytotoxic effects on cancer cell lines. It has shown a strong positive correlation of cytotoxicity with p53 status, making it a potential candidate for cancer therapy .
Medicine: In medical research, Compound 11a is being investigated for its potential therapeutic applications, particularly in the treatment of cancers that retain a wild-type p53 gene .
Industry: While specific industrial applications are not widely documented, Compound 11a’s potential as a therapeutic agent makes it a compound of interest in pharmaceutical research and development .
Mechanism of Action
Compound 11a exerts its effects through a mechanism that involves G1/S phase cell cycle arrest rather than apoptosis. This mechanism is independent of PNR expression and is correlated with the p53 status of the cells . The molecular targets and pathways involved include the stabilization of p53 and the regulation of cell cycle progression .
Comparison with Similar Compounds
- SCHEMBL18205771
- BDBM280344
- US10501436
Comparison: Compound 11a is unique in its strong correlation of cytotoxicity with p53 status, which is not observed in all similar compounds . This makes it particularly interesting for research focused on cancers with wild-type p53 .
Properties
Molecular Formula |
C22H22ClFN4O2 |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
4-[[2-(5-chloro-2-fluorophenyl)-5-ethylpyridin-4-yl]amino]-N-[(2S)-2-hydroxypropyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H22ClFN4O2/c1-3-14-11-26-21(16-8-15(23)4-5-18(16)24)9-20(14)28-19-6-7-25-12-17(19)22(30)27-10-13(2)29/h4-9,11-13,29H,3,10H2,1-2H3,(H,27,30)(H,25,26,28)/t13-/m0/s1 |
InChI Key |
OGPVQKHTKOAKDQ-ZDUSSCGKSA-N |
Isomeric SMILES |
CCC1=CN=C(C=C1NC2=C(C=NC=C2)C(=O)NC[C@H](C)O)C3=C(C=CC(=C3)Cl)F |
Canonical SMILES |
CCC1=CN=C(C=C1NC2=C(C=NC=C2)C(=O)NCC(C)O)C3=C(C=CC(=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.